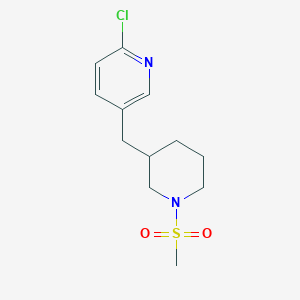
2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-12(13)14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMAQQSMKVNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Introduction
2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, with the CAS number 1316225-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 288.79 g/mol
- IUPAC Name : 2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine
The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorinated moiety and a piperidine group linked via a methylsulfonyl functional group.
Biological Activity
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 10c | HepG2 | 5.0 | Cell cycle arrest and apoptosis |
These findings suggest that compounds with similar structures may exhibit significant anticancer activity through mechanisms involving apoptosis and cell cycle modulation .
Microtubule Destabilization
Another area of research has focused on the ability of related compounds to act as microtubule-destabilizing agents. For example, certain derivatives have been shown to inhibit microtubule assembly at concentrations as low as 20 μM, suggesting that they could serve as potential chemotherapeutic agents targeting microtubule dynamics in cancer cells .
The biological activity of this compound and its analogs can be attributed to their interaction with various molecular targets:
- Microtubule Dynamics : By disrupting microtubule assembly, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
- Caspase Activation : Enhanced caspase activity has been observed in treated cancer cells, indicating a pathway for programmed cell death.
- Cell Cycle Regulation : Some studies suggest that these compounds may interfere with specific phases of the cell cycle, leading to reduced cell proliferation.
Case Studies
Several case studies have documented the effects of similar compounds on various cancer cell lines:
-
Breast Cancer (MDA-MB-231) :
- Treatment with compound 7d resulted in morphological changes consistent with apoptosis.
- Caspase-3 activity was significantly increased at concentrations above 1 μM.
-
Liver Cancer (HepG2) :
- Compound 10c demonstrated effective growth inhibition with an IC value of approximately 5 μM.
- Flow cytometry analysis indicated G0/G1 phase arrest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


